REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=1)([O-])=O>CO.[Pd]>[N:14]1[CH:15]=[CH:16][C:11]([CH2:10][CH2:9][N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CCC1=CC=NC=C1
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was hydrogenated under 14 bars of H2 at RT
|
Type
|
FILTRATION
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Details
|
After completion, the reaction mixture was filtered through a celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCN1N=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |